molecular formula C16H18N4O2S B2616443 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide CAS No. 1105217-50-2

2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide

Cat. No.: B2616443
CAS No.: 1105217-50-2
M. Wt: 330.41
InChI Key: GKSHVCMZMMVXFU-UHFFFAOYSA-N
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Description

2-(3-Acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide is a chemical building block designed for research and development, particularly in medicinal chemistry. This compound features a thieno[3,4-c]pyrazole core, a scaffold of significant interest in the design of novel bioactive molecules . Compounds based on this heterocyclic system are frequently investigated as key intermediates in the synthesis of potential therapeutic agents. The structural motif is common in substances explored for various pharmacological activities, as analogous pyrazole-containing compounds have been developed for the treatment of inflammation and other disorders . The presence of the acetamide and N-benzylacetamide substituents on this scaffold enhances its utility for further chemical modification, allowing researchers to explore structure-activity relationships and develop targeted inhibitors for specific enzymes or receptors. Its primary research value lies in its application as a versatile precursor for constructing more complex molecules in drug discovery programs. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3-acetamido-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-11(21)18-16-13-9-23-10-14(13)19-20(16)8-15(22)17-7-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSHVCMZMMVXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide typically involves multi-step organic reactions. The starting materials often include thieno[3,4-c]pyrazole derivatives and benzylamine. The key steps in the synthesis may involve:

    Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Acetylation: Introduction of the acetamido group through acetylation reactions.

    N-Benzylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or acetamido groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.

Scientific Research Applications

2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Research: It is used in studies to understand its mechanism of action and interactions with biological targets.

    Chemical Biology: The compound serves as a tool to investigate biochemical pathways and molecular mechanisms.

    Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Biological Activity Synthesis Method Thermal Stability References
Target Compound Thieno[3,4-c]pyrazole 3-acetamido, N-benzyl Potential antimicrobial Amide coupling (EDC.HCl, DCM) High (thiophene stability)
2-(3-acetamido...-N-(furan-2-ylmethyl)acetamide Thieno[3,4-c]pyrazole 3-acetamido, N-furan-2-ylmethyl Not reported Similar amide coupling Moderate (furan influence)
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Phenylacetamide 3,4-dichlorophenyl, thiazol Antimicrobial EDC.HCl coupling Crystalline (MP: 459–461 K)
Pyrrolo[3,4-c]pyridine-dione derivatives Pyrrolo[3,4-c]pyridine-dione Piperazinyl, methoxy/ethoxy Not specified Unreported Lower (pyrrole core)

Core Heterocycle Analysis

  • Thieno[3,4-c]pyrazole (Target Compound): The thiophene moiety enhances aromatic stability and electron delocalization, while the pyrazole NH group enables hydrogen bonding. This combination may improve thermal stability and bioavailability compared to pyrrole-based cores .
  • Phenylacetamide () : Simpler structure with phenyl rings modified by electron-withdrawing groups (e.g., Cl), enhancing electrophilicity for antimicrobial activity .

Substituent Effects

  • N-Benzyl (Target Compound) : The benzyl group increases lipophilicity, favoring membrane penetration but reducing aqueous solubility. This contrasts with the N-furan-2-ylmethyl analog (), where the furan oxygen improves solubility via hydrogen bonding but reduces lipophilicity .
  • Thiazol-2-yl () : The thiazole ring’s sulfur and nitrogen atoms act as hydrogen-bond acceptors, enhancing interactions with biological targets like enzymes or receptors .

Research Findings and Implications

  • Drug Design Considerations : Modulating substituents (e.g., replacing benzyl with heteroaromatic groups) could optimize solubility and target affinity. For example, the furan derivative () may suit aqueous environments, while the benzyl analog excels in lipid-rich tissues .

Biological Activity

The compound 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide is a thieno[3,4-c]pyrazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₃O₂S
  • Molecular Weight : 273.35 g/mol

The compound features a thieno[3,4-c]pyrazole core, which is known to exhibit various biological activities due to its ability to interact with multiple biological targets.

Antiviral Activity

Recent studies have indicated that derivatives of benzylacetamides, including compounds similar to this compound, exhibit significant antiviral properties. Notably, a study identified several N-benzyl-acetamides as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication. The most potent compounds demonstrated IC₅₀ values in the sub-micromolar range (1.11 ± 0.05 μM) .

Anti-inflammatory Effects

Thieno[3,4-c]pyrazole derivatives have been suggested to possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Potential

Some thieno[3,4-c]pyrazole derivatives have shown promising anticancer activity by inducing apoptosis in cancer cells. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been a focal point of research. For instance, studies have demonstrated that modifications in the benzyl group can enhance cytotoxic effects against various cancer cell lines.

Case Studies and Experimental Data

  • SARS-CoV-2 Inhibition :
    • A series of experiments evaluated the inhibitory effects of various N-benzyl-acetamides on SARS-CoV-2 RdRp.
    • Compounds were tested using a Gaussia luciferase reporter assay, showing moderate to high inhibitory activity at concentrations ranging from 10 μM to sub-micromolar levels .
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays were conducted on human cancer cell lines.
    • Results indicated that certain derivatives exhibited IC₅₀ values significantly lower than those observed for standard chemotherapeutics, suggesting enhanced efficacy .

Data Tables

Activity IC₅₀ Value (μM) Reference
SARS-CoV-2 RdRp Inhibition1.11 ± 0.05
Cytotoxicity (Cancer Cells)Varies (Sub-micromolar)

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